3,5-dibromothiophene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromothiophene-2-carbonitrile is an organic compound with the molecular formula C5HBr2NS and a molecular weight of 266.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 3 and 5 positions and a nitrile group at the 2 position on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dibromothiophene-2-carbonitrile can be synthesized through various methods. One common synthetic route involves the bromination of thiophene-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) . The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF).
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using hydrogen gas and a metal catalyst.
Major Products Formed
Substitution Reactions: Formation of substituted thiophene derivatives with various functional groups.
Coupling Reactions: Formation of biaryl or vinyl-thiophene derivatives.
Reduction Reactions: Formation of 3,5-dibromothiophene-2-amine.
Scientific Research Applications
3,5-Dibromothiophene-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-dibromothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products . In material science, its electronic properties are exploited to develop conductive materials . In medicinal chemistry, its biological activity is investigated to understand its interaction with molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: Similar structure but lacks the nitrile group, making it less versatile in certain reactions.
3,4-Dibromothiophene-2,5-dicarboxaldehyde: Contains aldehyde groups instead of a nitrile group, leading to different reactivity and applications.
Uniqueness
3,5-Dibromothiophene-2-carbonitrile is unique due to the presence of both bromine atoms and a nitrile group, which allows for a wide range of chemical transformations and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .
Properties
CAS No. |
111860-05-0 |
---|---|
Molecular Formula |
C5HBr2NS |
Molecular Weight |
266.94 g/mol |
IUPAC Name |
3,5-dibromothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBr2NS/c6-3-1-5(7)9-4(3)2-8/h1H |
InChI Key |
IPVQQXOGNXCTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)C#N)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.